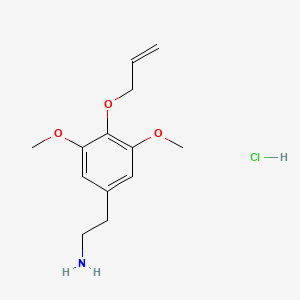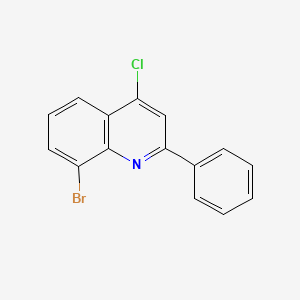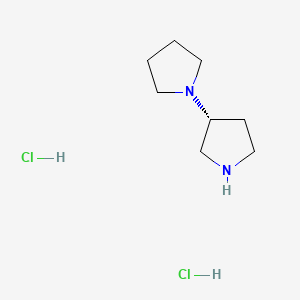
(R)-1,3'-Bipyrrolidine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(R)-1,3'-Bipyrrolidine dihydrochloride, commonly known as (R)-1,3'-BPDC, is an organic compound containing two pyrrolidine rings linked together. It is a chiral compound, meaning that it has two different enantiomers, or mirror images of the molecule. (R)-1,3'-BPDC is a white, crystalline solid that is soluble in water and other polar solvents. It has a molecular weight of 164.02 g/mol and a melting point of 156-158°C.
Scientific Research Applications
Applications in Analytical and Biochemical Sciences
Ninhydrin Reaction : The ninhydrin reaction, known for its application in the detection and analysis of amino acids, peptides, and proteins, plays a crucial role across various scientific disciplines, including agricultural, biochemical, clinical, and environmental sciences. The unique chromogenic reaction of ninhydrin with primary amino groups forms a distinctive purple dye, facilitating the analysis of a wide range of compounds of interest in analytical chemistry and biochemistry (Friedman, 2004).
Rhodanine-Based Compounds : Rhodanine and its derivatives have been explored for numerous biological activities, demonstrating the critical need for careful evaluation of their biological activity due to challenges in optimizing these compounds for therapeutic use. Despite their potential, the non-specific interactions of rhodanine-based compounds with proteins highlight the complexity of their application in drug discovery (Tomašič & Mašič, 2012).
Thioureas in Drug Design : Thioureas represent a versatile class of compounds in medicinal chemistry, exhibiting a wide range of biological activities. Their application in coordination chemistry and as ligands for metal complexes underscores their potential in designing novel therapeutic agents (Saeed, Flörke, & Erben, 2014).
Methodological Insights
Synthesis and Structural Analysis : The development and structural analysis of compounds, such as the synthesis of novel substituted 2-trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones, demonstrate the intricacies involved in synthesizing and characterizing chemical entities. Such methodologies are fundamental in the research and development of new compounds with potential scientific applications (Issac & Tierney, 1996).
properties
IUPAC Name |
1-[(3R)-pyrrolidin-3-yl]pyrrolidine;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2.2ClH/c1-2-6-10(5-1)8-3-4-9-7-8;;/h8-9H,1-7H2;2*1H/t8-;;/m1../s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLXKBIQXWILCIT-YCBDHFTFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2CCNC2.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(C1)[C@@H]2CCNC2.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18Cl2N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-1,3'-Bipyrrolidine dihydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



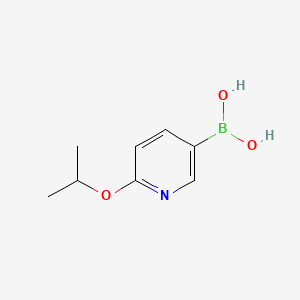
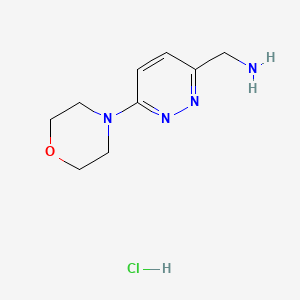
![(S)-5-(tert-Butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid](/img/structure/B591790.png)

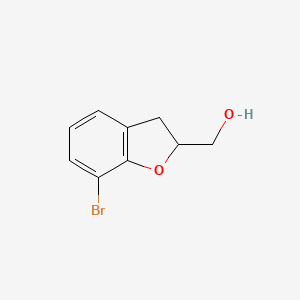
![Sodium;chromium;4-[(3,5-dichloro-2-hydroxyphenyl)diazenyl]-5-methyl-2-phenylpyrazol-4-id-3-one](/img/structure/B591793.png)
![(7-Chloro-1-methyl-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B591795.png)


